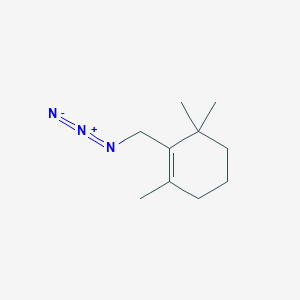
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its cyclic structure containing both nitrogen and boron atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane typically involves the reaction of tetramethylhydrazine with boron trihalides under controlled conditions. One common method includes:
Reaction with Boron Trichloride: Tetramethylhydrazine is reacted with boron trichloride in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds with the formation of the desired cyclic compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of boron-oxygen compounds.
Reduction: Formation of simpler boron-nitrogen compounds.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins containing active sites that can coordinate with boron atoms.
Pathways Involved: The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethyl-1,2,3,4-diazadiborinane: Similar structure but different substitution pattern.
1,2,3,5-Tetramethyl-1,2,3,5-diazadiborinane: Another isomer with different properties.
Uniqueness
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecular targets makes it valuable in both research and industrial applications.
特性
CAS番号 |
89992-19-8 |
|---|---|
分子式 |
C6H16B2N2 |
分子量 |
137.83 g/mol |
IUPAC名 |
1,2,3,6-tetramethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C6H16B2N2/c1-7-5-6-8(2)10(4)9(7)3/h5-6H2,1-4H3 |
InChIキー |
CXSSAJDXHJTWFS-UHFFFAOYSA-N |
正規SMILES |
B1(CCB(N(N1C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
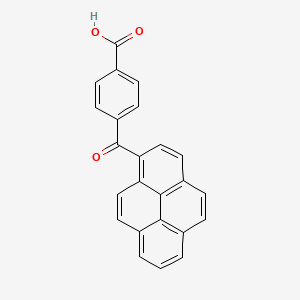

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
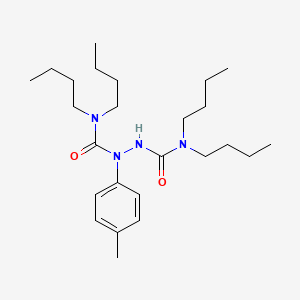
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
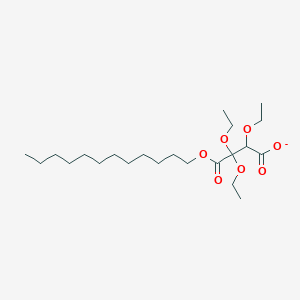
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
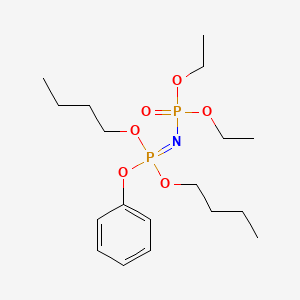
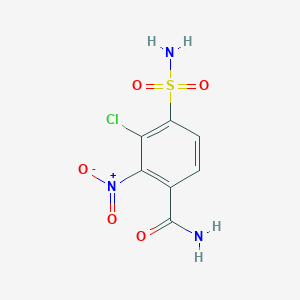
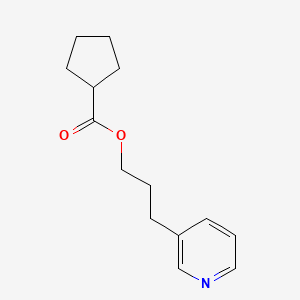
![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
